molecular formula C19H18N2O8 B14705601 Pentane-1,5-diyl bis(4-nitrobenzoate) CAS No. 22104-39-8

Pentane-1,5-diyl bis(4-nitrobenzoate)

Cat. No.: B14705601
CAS No.: 22104-39-8
M. Wt: 402.4 g/mol
InChI Key: UEFLOYJGIGTLEP-UHFFFAOYSA-N
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Description

Pentane-1,5-diyl bis(4-nitrobenzoate) is a chemical compound with the molecular formula C19H18N2O8 and a molecular weight of 402.361 g/mol . This compound is characterized by the presence of two nitrobenzoate groups attached to a pentane-1,5-diyl backbone. It is known for its applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane-1,5-diyl bis(4-nitrobenzoate) can be synthesized through a two-step process involving the reaction of aliphatic diols with p-nitrobenzoyl chloride . The reaction typically involves the following steps:

  • Step 1: Esterification

    • React aliphatic diols with p-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
    • The reaction is carried out under anhydrous conditions to prevent hydrolysis.
    • The resulting product is pentane-1,5-diyl bis(4-nitrobenzoate).
  • Step 2: Purification

    • The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of pentane-1,5-diyl bis(4-nitrobenzoate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-diyl bis(4-nitrobenzoate) undergoes various chemical reactions, including:

  • Reduction

    • The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
  • Substitution

    • The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, alcohols, bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: Pentane-1,5-diyl bis(4-aminobenzoate).

    Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Pentane-1,5-diyl bis(4-nitrobenzoate) has several scientific research applications:

  • Chemistry

    • Used as a building block in the synthesis of complex organic molecules.
    • Employed in the study of esterification and reduction reactions.
  • Materials Science

  • Biology and Medicine

    • Explored for its potential as a precursor in the synthesis of biologically active compounds.
    • Studied for its interactions with biological molecules and potential therapeutic applications.
  • Industry

    • Used in the production of specialty chemicals and intermediates.
    • Investigated for its role in enhancing the properties of industrial materials.

Mechanism of Action

The mechanism of action of pentane-1,5-diyl bis(4-nitrobenzoate) involves its interactions with various molecular targets and pathways. The nitro groups can undergo reduction to form amino groups, which can further participate in various biochemical reactions. The ester groups can undergo hydrolysis or substitution reactions, leading to the formation of different products. These reactions can influence the compound’s interactions with biological molecules and its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Pentane-1,5-diyl bis(4-aminobenzoate)
  • Hexane-1,6-diyl bis(4-nitrobenzoate)
  • Butane-1,4-diyl bis(4-nitrobenzoate)

Uniqueness

Pentane-1,5-diyl bis(4-nitrobenzoate) is unique due to its specific molecular structure, which includes a pentane-1,5-diyl backbone and two nitrobenzoate groups. This structure imparts distinct chemical and physical properties, making it suitable for various applications in chemistry, materials science, and industry. Its ability to undergo reduction and substitution reactions also adds to its versatility as a chemical intermediate.

Properties

CAS No.

22104-39-8

Molecular Formula

C19H18N2O8

Molecular Weight

402.4 g/mol

IUPAC Name

5-(4-nitrobenzoyl)oxypentyl 4-nitrobenzoate

InChI

InChI=1S/C19H18N2O8/c22-18(14-4-8-16(9-5-14)20(24)25)28-12-2-1-3-13-29-19(23)15-6-10-17(11-7-15)21(26)27/h4-11H,1-3,12-13H2

InChI Key

UEFLOYJGIGTLEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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